3-{4-[(Trimethylsilyl)oxy]but-2-en-1-yl}-1H-indole
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Overview
Description
3-{4-[(Trimethylsilyl)oxy]but-2-en-1-yl}-1H-indole is a synthetic organic compound that features an indole core substituted with a trimethylsilyl-protected butenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(Trimethylsilyl)oxy]but-2-en-1-yl}-1H-indole typically begins with commercially available 4-bromo-1H-indole. The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position yields a formylated intermediate, which is then converted to an N-Boc derivative. The aldehyde group of this intermediate is reduced using sodium borohydride in methanol to obtain an alcohol. The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(Trimethylsilyl)oxy]but-2-en-1-yl}-1H-indole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyls or carboxyls.
Reduction: Reduction reactions can be used to modify the double bond or other reducible groups in the molecule.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl-containing compounds, while reduction can produce saturated derivatives.
Scientific Research Applications
3-{4-[(Trimethylsilyl)oxy]but-2-en-1-yl}-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Potential precursor to biologically active natural products like Indiacen A and Indiacen B.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{4-[(Trimethylsilyl)oxy]but-2-en-1-yl}-1H-indole involves its interaction with various molecular targets and pathways. The trimethylsilyl group provides steric protection, allowing selective reactions at other sites of the molecule. The indole core can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Similar in structure but with different substituents, used as a precursor to biologically active natural products.
Indole derivatives: Various indole derivatives possess similar biological activities, including anticancer and anti-inflammatory properties.
Properties
CAS No. |
919803-08-0 |
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Molecular Formula |
C15H21NOSi |
Molecular Weight |
259.42 g/mol |
IUPAC Name |
4-(1H-indol-3-yl)but-2-enoxy-trimethylsilane |
InChI |
InChI=1S/C15H21NOSi/c1-18(2,3)17-11-7-6-8-13-12-16-15-10-5-4-9-14(13)15/h4-7,9-10,12,16H,8,11H2,1-3H3 |
InChI Key |
UPBHBADJVVCLBN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCC=CCC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
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